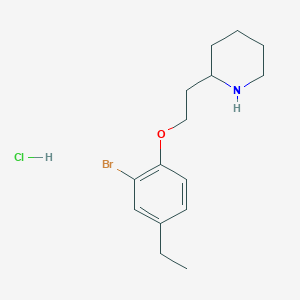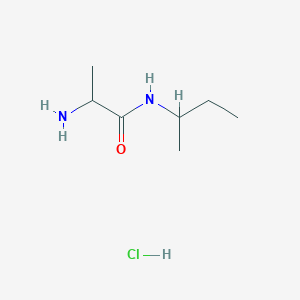
2-Bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether hydrochloride
Overview
Description
2-Bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether hydrochloride, also known as BPEE, is a chemical compound that belongs to the chemical class of arylalkylamines. It is available from various suppliers .
Chemical Reactions Analysis
The specific chemical reactions involving 2-Bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether hydrochloride are not provided in the search results . For detailed information on its reactivity and potential reactions, it would be necessary to refer to specialized chemical literature or databases.Scientific Research Applications
Occurrence and Environmental Impact
Novel Brominated Flame Retardants : A review summarized the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, highlighting the need for further research on their occurrence, environmental fate, and toxicity. The review emphasized large knowledge gaps for many NBFRs and the necessity for optimized analytical methods. High concentrations of specific NBFRs in indoor environments suggest potential health and environmental risks, indicating the importance of monitoring these compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Biodegradation and Environmental Fate
Biodegradation of Ethyl Tert-Butyl Ether (ETBE) : This review discusses the biodegradation and fate of ETBE, a gasoline ether oxygenate, in soil and groundwater. It highlights the ability of microorganisms to degrade ETBE aerobically and the potential for anaerobic biodegradation. The review underscores the importance of understanding microbial pathways for ETBE degradation to mitigate its environmental impact (Thornton et al., 2020).
Neurodevelopmental Impact of Flame Retardants
Flame Retardants and Neurodevelopment : A literature review on the epidemiological studies of flame retardants, including brominated flame retardants, and their impact on neurodevelopment. The review indicates potential neurotoxic effects of certain flame retardants and calls for further studies on their developmental neurotoxicity (Vuong et al., 2020).
Advances in Ether Synthesis
Advancement of Ether Synthesis : A review on the advancement of ether synthesis from organic solvents to water discusses various protocols for synthesizing ethers, highlighting the shift towards more environmentally friendly aqueous micellar conditions. This review underscores the importance of developing efficient, economical, and green methodologies for ether synthesis (Mandal et al., 2016).
Mechanism of Action
Safety and Hazards
The specific safety and hazard information for 2-Bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether hydrochloride is not provided in the search results . For detailed safety and hazard information, it would be necessary to refer to the product’s Material Safety Data Sheet (MSDS) or other specialized safety databases.
Future Directions
properties
IUPAC Name |
2-[2-(2-bromo-4-ethylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-2-12-6-7-15(14(16)11-12)18-10-8-13-5-3-4-9-17-13;/h6-7,11,13,17H,2-5,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYFZICDIDBYHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCCC2CCCCN2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219961-31-5 | |
| Record name | Piperidine, 2-[2-(2-bromo-4-ethylphenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219961-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(3-Pyridinyloxy)methyl]benzoic acid](/img/structure/B1441627.png)
![2-[(6-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol](/img/structure/B1441628.png)

![2-[(5-Bromo-4-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1441631.png)

![3-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441634.png)



![2-[1-(Tetrahydro-2-furanylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1441641.png)

